molecular formula C23H29N7O2 B2818047 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920205-21-6

2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2818047
CAS RN: 920205-21-6
M. Wt: 435.532
InChI Key: NUNNGVUSXQXVGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a piperazine ring, a triazolo-pyrimidine ring, and a methoxyphenyl group. These groups are likely to confer specific chemical properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be composed of multiple rings, including a cyclohexane ring, a piperazine ring, and a triazolo-pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the piperazine ring might undergo reactions with acids or bases, and the triazolo-pyrimidine ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple ring structures might make the compound relatively rigid, and the various functional groups could affect its solubility in different solvents .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole-containing compounds have garnered attention due to their potential as anticancer agents. These scaffolds can interact with biological receptors through hydrogen bonding and dipole interactions. Specifically, the compound has a unique structure that may contribute to its activity against cancer cells. Researchers have explored synthetic methods to access 1,2,4-triazole derivatives with promising anticancer properties .

Antimicrobial Properties

The N–C–S linkage in the 1,2,4-triazole skeleton has led to the development of antimicrobial agents. Some well-known medicines containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, demonstrate antimicrobial activity. Investigating the compound’s potential as an antimicrobial agent could be valuable .

Anti-Inflammatory Effects

1,2,4-Triazoles have also shown anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development. Further research could explore the compound’s anti-inflammatory potential .

Antioxidant Activity

Compounds with 1,2,4-triazole moieties may act as antioxidants, protecting cells from oxidative stress. Investigating the antioxidant effects of this compound could provide valuable insights .

Analgesic Properties

Some 1,2,4-triazole derivatives exhibit analgesic activity. Understanding whether this compound shares similar properties could be relevant for pain management research .

Enzyme Inhibition

Enzyme inhibitors play a crucial role in drug discovery. The compound’s structure may allow it to interact with specific enzymes, making it a potential candidate for enzyme inhibition studies .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards it might pose .

Future Directions

The potential applications of this compound would depend on its specific properties and activities. If it shows promising activity in biological assays, it could be further developed and optimized .

properties

IUPAC Name

2-cyclohexyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-32-19-9-5-8-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-12-10-28(11-13-29)20(31)14-17-6-3-2-4-7-17/h5,8-9,15-17H,2-4,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNNGVUSXQXVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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